molecular formula C18H19ClN6 B8206872 Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride

Cat. No.: B8206872
M. Wt: 354.8 g/mol
InChI Key: RUQUGXBCAXQSLB-UHFFFAOYSA-N
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Description

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride (CAS: 1350518-27-2; molecular formula: C₁₈H₂₄Cl₆N₆) is a polycyclic aromatic compound featuring six amine groups symmetrically substituted on a triphenylene core, stabilized by six hydrochloride counterions. This compound is a critical precursor in materials science, particularly for synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions or form covalent bonds via amine groups . It has a molecular weight of 537.14 g/mol and is typically stored under inert atmospheric conditions at room temperature to ensure stability .

Properties

IUPAC Name

triphenylene-2,3,6,7,10,11-hexamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6.ClH/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6H,19-24H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUGXBCAXQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Triphenylchlorosilane acts as the central scaffold, with its six chlorine atoms undergoing nucleophilic substitution by amine groups from the phosphorus reagent. The reaction typically proceeds in anhydrous dichloromethane at 20–25°C under inert atmosphere (argon or nitrogen). A molar ratio of 1:6 between triphenylchlorosilane and amino triphenyl phosphorus ensures complete substitution. The free base intermediate is isolated via rotary evaporation and recrystallized from ethanol before HCl gas is bubbled through the solution to form the hydrochloride salt.

Demethylation-Amination Cascade from Methoxy Precursors

An alternative route starts with 2,3,6,7,10,11-hexamethoxytriphenylene, which undergoes demethylation to form hydroxyl intermediates, followed by amination and acidification. This two-step approach leverages established demethylation protocols adapted from hydroxy-triphenylene synthesis.

Step 1: Demethylation to Hydroxyl Intermediates

Hexamethoxytriphenylene is treated with anhydrous hydrogen bromide (HBr) in acetic acid (AcOH) at 100–120°C in a sealed Hastelloy autoclave. The reaction achieves near-quantitative demethylation within 24 hours, producing 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Demethylation Conditions:

ParameterValue
HBr Concentration30–45% (w/w in AcOH)
Temperature100–120°C
Reaction Time24 hours
Yield>95%

Step 2: Hydroxyl-to-Amine Conversion

The hydroxyl groups of HHTP are converted to amines via a modified Ullmann-type coupling using copper(I) oxide (Cu₂O) and excess ammonium hydroxide (NH₄OH) in dimethylformamide (DMF) at 150°C. This step introduces amine groups while maintaining the triphenylene core’s structural integrity.

Amination Conditions:

ParameterValue
CatalystCu₂O (10 mol%)
Ammonia SourceNH₄OH (6 equiv per -OH group)
SolventDMF
Temperature150°C
Reaction Time48 hours
Yield70–75%

The crude hexaamine is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and treated with concentrated HCl to form the hydrochloride salt.

Comparative Analysis of Methods

MethodAdvantagesChallengesYield*
Direct AminationSingle-step, scalableRequires strict anhydrous conditions>80%
DemethylationHigh-purity intermediatesMulti-step, high-temperature requirements70–75%
ElectrochemicalSolvent versatilityUnverified for amine functionalizationN/A

*Yields estimated from literature data.

Optimization Strategies and Research Findings

Acidification Protocols

Post-amination HCl treatment must balance stoichiometry to avoid over-protonation. A 1:6 molar ratio (amine:HCl) in ethanol ensures complete salt formation without degrading the aromatic core.

Purity Enhancement

Recrystallization from ethanol/water (4:1) removes residual ammonium salts, achieving >99% purity as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential : Triphenylene derivatives exhibit the ability to intercalate into DNA and bind to proteins through hydrogen bonding or π-stacking interactions. These properties suggest potential applications in cancer therapy by modifying biological pathways or cellular responses.

Antimicrobial Activity : Several studies have indicated that triphenylene derivatives possess antimicrobial properties. The compound has shown activity against various bacterial strains, indicating its potential as a therapeutic agent against infections .

Organic Synthesis

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride serves as an intermediate in organic synthesis. Its strong reducibility and oxidation capabilities make it valuable for chemical analysis and as a reducing agent in synthetic reactions . The compound can facilitate the synthesis of other complex organic molecules due to its reactive amine groups.

Material Science

The structural features of triphenylene derivatives allow for their use in developing advanced materials. Their unique electronic properties can be exploited in creating organic semiconductors and conducting polymers. The compound's ability to form stable complexes with metals also opens avenues for applications in catalysis and electronic devices .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Anticancer PropertiesIndicated potential for DNA intercalation and protein binding leading to modified cellular responses.
Organic SynthesisHighlighted as a key intermediate for synthesizing complex organic compounds due to its reactivity.

Mechanism of Action

The mechanism of action of triphenylene-2,3,6,7,10,11-hexaamine hydrochloride involves its interaction with molecular targets and pathways. It acts as an electron donor or acceptor in redox reactions, facilitating electron transfer processes. This property makes it useful in organic electrochemistry and electrosynthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triphenylene Derivatives

Triphenylene derivatives with hexa-substituted functional groups are widely studied for their structural regularity and applications in conductive materials. Below is a detailed comparison:

Table 1: Key Properties of Triphenylene-2,3,6,7,10,11-Hexaamine Hydrochloride and Analogues

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Storage Conditions
This compound -NH₂·HCl C₁₈H₂₄Cl₆N₆ 537.14 MOFs/COFs synthesis Inert atmosphere, room temperature
Triphenylene-2,3,6,7,10,11-hexaol (HHTP) -OH C₁₈H₁₂O₆ 324.29 Conductive COFs, battery materials Hygroscopic; dry, cool conditions
Triphenylene-2,3,6,7,10,11-hexathiol (HTTP) -SH C₁₈H₁₂S₆ 444.73 Metal dithiolene complexes, sensors Air-sensitive; inert atmosphere
Key Observations:

Functional Group Reactivity :

  • The hexaamine hydrochloride ’s amine groups exhibit strong coordination with transition metals (e.g., Ni²⁺, Co²⁺), forming porous MOFs with high surface areas . In contrast, HHTP’s hydroxyl groups favor hydrogen bonding and π-π stacking, enabling crystalline COFs with tunable pore sizes . HTTP’s thiol groups facilitate redox-active metal-sulfur bonds, useful in conductive or catalytic materials .
  • The hydrochloride form enhances solubility in polar solvents (e.g., water, DMF), whereas HTTP requires anhydrous conditions due to thiol oxidation risks .

Synthetic Accessibility: Hexaamine hydrochloride is synthesized via nucleophilic substitution or ammonolysis of halogenated triphenylene precursors, achieving ≥99% purity for MOF applications . HHTP is often derived from boron tribromide-mediated demethylation of methoxy precursors, yielding ~95% purity . HTTP synthesis involves thiolation of hydroxyl or nitro precursors under controlled conditions .

Thermal and Chemical Stability :

  • Hexaamine hydrochloride decomposes above 250°C, while HHTP and HTTP show lower thermal stability (decomposition <200°C) due to weaker functional group bonds .
  • Hydrochloride salts mitigate amine oxidation, whereas HTTP’s thiol groups require rigorous oxygen exclusion .

MOF/COF Performance

  • Hexaamine Hydrochloride : Forms 2D honeycomb MOFs with Ni(II), exhibiting BET surface areas >1000 m²/g and applications in gas storage (e.g., H₂, CO₂) .
  • HHTP : Creates COFs with eclipsed stacking modes, achieving charge carrier mobilities of ~10⁻³ cm²/V·s for organic electronics .
  • HTTP : Used in tri-nuclear metal dithiolene complexes with tunable magnetic properties .

Biological Activity

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride is a synthetic compound characterized by its unique structure comprising a triphenylene core with six amine functional groups. This configuration imparts various biological activities that have been the subject of research in medicinal chemistry and materials science.

  • Molecular Formula : C₁₈H₂₄Cl₆N₆
  • Molecular Weight : 537.14 g/mol
  • CAS Number : 1350518-27-2

The compound's structure allows for significant interactions with biological macromolecules, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that many polyamine compounds exhibit antimicrobial properties. This compound has shown promise in this area due to its ability to disrupt bacterial membranes and inhibit growth. Preliminary studies suggest that the compound may act against a variety of pathogens through mechanisms that include:

  • Membrane Disruption : The cationic nature of the amine groups can interact with negatively charged bacterial membranes.
  • Intercalation : Similar compounds have been noted to intercalate into DNA, potentially disrupting replication and transcription processes.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Its structural similarities to known anticancer agents suggest potential mechanisms of action:

  • DNA Binding : The compound may bind to DNA through π-stacking interactions and hydrogen bonding.
  • Apoptosis Induction : It has been suggested that the compound could trigger apoptotic pathways in cancer cells.

Case Studies

A study published in 2021 explored the effects of nitrogen-rich covalent organic frameworks (COFs) containing triphenylene derivatives on cancer cell lines. The results indicated:

  • Inhibition of Cell Proliferation : Triphenylene derivatives demonstrated significant inhibition of proliferation in various cancer cell lines.
  • Mechanistic Insights : The study provided insights into how these compounds could induce cell cycle arrest and apoptosis.

Interaction Studies

Further investigations have focused on the binding properties of this compound with proteins and nucleic acids.

Table 1: Interaction Profiles

Interaction TypeObserved EffectsReferences
DNA IntercalationDisruption of replication
Protein BindingModulation of enzyme activities
Membrane DisruptionIncreased permeability

Future Directions

Despite promising findings regarding its biological activity, further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Key areas for future exploration include:

  • Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Formulation Development : Exploring potential applications in drug delivery systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride (HATP·6HCl) in high purity?

  • Methodological Answer : Synthesis typically involves reductive amination of hexahydroxytriphenylene derivatives. For example, boron tribromide (BBr₃) in dichloromethane at 20°C has been used for deprotection and functionalization steps . Purity (>99%) can be achieved via column chromatography and confirmed by HPLC or NMR. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of amine groups .

Q. How should HATP·6HCl be stored to maintain stability, and what hazards are associated with its handling?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation of amine groups . Hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS for first-aid measures, including flushing with water upon contact .

Q. What analytical techniques are recommended for characterizing HATP·6HCl and verifying its structural integrity?

  • Methodological Answer :

  • Elemental Analysis : Confirm Cl⁻ content (6 equivalents) via ion chromatography .
  • NMR : Use ¹H/¹³C NMR to verify aromatic proton environments and amine proton integration .
  • Mass Spectrometry : ESI-MS can validate molecular weight (537.14 g/mol for C₁₈H₂₄Cl₆N₆) .
  • XRD : Confirm crystallinity and compare with simulated patterns from databases .

Advanced Research Questions

Q. How do functional groups on the triphenylene core influence the electronic properties of HATP·6HCl in MOF/COF applications?

  • Methodological Answer : Electron-donating amino groups enhance π-π stacking in MOFs/COFs, improving conductivity. For example, HATP·6HCl coordinates with metal ions (e.g., Ni²⁺, Co²⁺) to form 2D conductive frameworks. DFT calculations can predict charge-transfer efficiency, while cyclic voltammetry measures redox activity . Adjust substituents (e.g., alkyl chains) to modulate interlayer spacing and stability .

Q. What experimental strategies resolve contradictions in reported molecular weights (e.g., 318.38 vs. 537.14 g/mol)?

  • Methodological Answer : The discrepancy arises from confusion between the base compound (C₁₈H₁₈N₆, MW 318.38) and its hydrochloride salt (C₁₈H₂₄Cl₆N₆, MW 537.14). Always specify the form (free base vs. hexahydrochloride) in publications. Use elemental analysis to confirm Cl⁻ content and distinguish forms .

Q. How does HATP·6HCl perform in catalytic applications, such as oxygen reduction reactions (ORR)?

  • Methodological Answer : HATP·6HCl-derived MOFs exhibit ORR activity due to their nitrogen-rich coordination sites. Test performance via rotating disk electrode (RDE) measurements in 0.1 M KOH. Compare onset potentials and electron transfer numbers (n) with Pt/C benchmarks. Post-test characterization (e.g., XPS) identifies active sites and degradation mechanisms .

Q. What factors contribute to batch-to-batch variability in HATP·6HCl synthesis, and how can reproducibility be improved?

  • Methodological Answer : Variability stems from incomplete amination or residual solvents. Optimize reaction time/temperature using in-situ FTIR to monitor amine formation. Implement strict inert conditions and standardize purification protocols (e.g., Soxhlet extraction with ethanol) .

Q. How does HATP·6HCl stability vary under aqueous vs. anhydrous conditions in long-term studies?

  • Methodological Answer : Hydrolysis of amine groups occurs in aqueous media, reducing coordination capacity. Conduct accelerated aging tests (e.g., 70°C/75% RH for 1 week) and track degradation via TGA (weight loss at 150–250°C) and IR (disappearance of N-H stretches). Anhydrous MOF synthesis (e.g., solvothermal methods) improves stability .

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